9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-5-6-12(9-11(10)2)21-7-4-8-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h5-6,9H,4,7-8H2,1-3H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYALRNJQTHMCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic synthesis. One common approach starts with the preparation of the purine core, followed by the introduction of the 3,4-dimethylphenyl group and the methyl group. Key steps may include:
Formation of the Purine Core: This can be achieved through the cyclization of appropriate precursors such as 4,5-diaminopyrimidine with formamide or formic acid under high-temperature conditions.
Introduction of the 3,4-Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the purine core is reacted with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methylation: The final step involves the methylation of the purine core, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(3,4-Dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the double bonds in the purine ring.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the phenyl ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced purine derivatives.
Substitution: Alkylated or arylated purine derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules. Its purine core allows researchers to explore new chemical reactions and develop novel synthetic methodologies. The compound can be synthesized through multi-step organic reactions involving cyclization and alkylation techniques, which are essential for creating derivatives with varied functionalities.
| Synthesis Route | Description |
|---|---|
| Purine Core Formation | Cyclization of 4,5-diaminopyrimidine with formamide under high temperatures. |
| Alkylation | Friedel-Crafts reaction with 3,4-dimethylbenzyl chloride using aluminum chloride as a catalyst. |
| Methylation | Methylation using methyl iodide or dimethyl sulfate in the presence of potassium carbonate. |
Biological Applications
Enzyme Inhibition Studies
Research has indicated that derivatives of this compound can act as enzyme inhibitors targeting purine metabolism pathways. This inhibition can disrupt cellular processes that are crucial in various diseases.
- Potential Therapeutic Agents : Compounds similar to this one have been investigated for their potential to inhibit enzymes involved in cancer cell proliferation.
- Antiviral Properties : Studies suggest that modifications to the purine structure could yield compounds effective against viral infections.
Medical Applications
Drug Discovery and Development
The medical applications of 9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione are significant due to its potential therapeutic effects:
- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth by interfering with nucleotide synthesis pathways.
- Anti-inflammatory Effects : Research indicates that certain derivatives may reduce inflammation by modulating immune responses.
Case Study: Anticancer Activity
A study demonstrated that a derivative of this compound inhibited the growth of specific cancer cell lines by targeting metabolic pathways related to purine synthesis. The results showed a significant reduction in cell viability at concentrations as low as 10 µM.
Industrial Applications
In the industrial sector, this compound's stability and reactivity make it suitable for synthesizing advanced materials such as pharmaceuticals and agrochemicals. Its applications extend to:
- Pharmaceutical Production : Used as an intermediate in drug synthesis.
- Agrochemical Development : Potential use in developing herbicides or pesticides due to its biological activity.
Mechanism of Action
The mechanism of action of 9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. By binding to these enzymes, it can inhibit their activity, leading to a decrease in the production of purine nucleotides. This inhibition can disrupt cellular processes, making it useful in treating diseases where purine metabolism is dysregulated.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, we compare it with structurally analogous compounds reported in the literature. Key differences in substituents, synthetic pathways, and functional activities are highlighted below:
Table 1: Structural and Functional Comparison of Purino-Pyrimidine Dione Derivatives
Key Observations
Halogenated derivatives, such as the chloro-fluorophenyl analog , may exhibit altered electronic properties due to electron-withdrawing effects, though activity data remain unreported.
Core Saturation :
- The 7,8-dihydro-6H core in the target compound reduces aromaticity compared to fully unsaturated analogs like pyrimido[4,5-d]pyrimidine derivatives . This could lower π-π stacking interactions but improve solubility.
Biological Activity: While the target compound lacks explicit activity data, structurally related pyrimido[4,5-d]pyrimidine triones (e.g., Compound 1 in ) demonstrate notable bioactivity (IC₅₀ = 10.11 ppm), suggesting that substituent choice and core hybridization critically influence efficacy .
Research Findings and Implications
Biological Activity
The compound 9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione , a member of the purine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Synthesis
This compound features a complex structure characterized by a purine core fused with a pyrimidine ring. The synthesis typically involves multi-step organic reactions:
- Formation of the Purine Core : This can be achieved through cyclization reactions involving precursors like 4,5-diaminopyrimidine.
- Introduction of Substituents : The 3,4-dimethylphenyl and methyl groups are introduced via Friedel-Crafts alkylation reactions in the presence of Lewis acid catalysts.
The molecular formula for this compound is with a molecular weight of approximately 313.36 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in purine metabolism. By inhibiting these enzymes, it can disrupt the synthesis of purine nucleotides, which is crucial for various cellular processes. This inhibition may have therapeutic implications in conditions where purine metabolism is dysregulated, such as certain cancers and inflammatory diseases .
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer activity. Studies have shown that this compound can inhibit the growth of cancer cell lines. For instance:
- In Vitro Testing : The compound was tested against K562 cell lines (myelogenous leukemia), demonstrating notable growth inhibition at varying concentrations (ranging from M to M) through SRB assay protocols. The results indicated a dose-dependent response with calculated GI50 values suggesting effective cytotoxicity .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. It was subjected to tests against various bacterial strains:
- Testing Against Bacteria : Compounds similar to this derivative were evaluated for their antibacterial properties against Gram-negative bacteria such as E. coli and S. aureus. Results showed moderate to good antibacterial activity compared to standard antibiotics .
Case Studies and Research Findings
Several studies highlight the biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis typically involves cyclization of purine-pyrimidine hybrids with substituted phenyl groups. Key steps include:
- Ring formation : Use of coupling agents (e.g., EDCI/HOBt) to fuse purine and pyrimidine moieties.
- Functionalization : Introduction of the 3,4-dimethylphenyl group via Suzuki-Miyaura cross-coupling .
- Optimization : Design of Experiments (DoE) frameworks (e.g., factorial designs) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%). Central Composite Design (CCD) can model non-linear relationships between variables .
Q. How can structural elucidation be performed for this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., C8–C9 and N1–C1 bond distances ).
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities .
- TLC : Monitor reaction progress using silica gel plates (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum chemical calculations : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina; prioritize derivatives with ΔG < -8 kcal/mol .
- Reaction path prediction : ICReDD’s workflow integrates computed transition states with experimental data to prioritize synthetic routes .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) .
- Meta-analysis : Apply statistical tools (e.g., mixed-effects models) to account for variability in IC50 values due to assay conditions (pH, temperature) .
- Mechanistic studies : Use fluorescence polarization or SPR to confirm binding kinetics discrepancies .
Q. What advanced strategies can improve stability and formulation of this compound?
- Methodological Answer :
- Degradation studies : Stress testing under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Co-crystallization : Screen co-formers (e.g., succinic acid) to enhance solubility and thermal stability .
- Nanoparticle encapsulation : Use PLGA polymers for controlled release; optimize via DoE (particle size < 200 nm, PDI < 0.3) .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog synthesis : Systematically vary substituents (e.g., methyl → ethyl, phenyl → pyridyl) via parallel synthesis .
- Multivariate analysis : Partial Least Squares (PLS) regression to correlate structural descriptors (logP, polar surface area) with bioactivity .
- High-throughput screening : Use 96-well plates to test 50+ derivatives against a panel of targets (e.g., GPCRs, ion channels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
